2-(Difluoromethoxy)-6-methylaniline
Overview
Description
“2-(Difluoromethoxy)-6-methylaniline” is a chemical compound that likely contains an aniline group (a phenyl group attached to an amino group), a methoxy group (an oxygen atom bonded to a methyl group), and a difluoromethoxy group (an oxygen atom bonded to a carbon atom, which is in turn bonded to two fluorine atoms). The exact structure and properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “2-(Difluoromethoxy)-6-methylaniline” would likely be characterized by the presence of an aniline group, a methoxy group, and a difluoromethoxy group. The exact structure would depend on the specific arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involving “2-(Difluoromethoxy)-6-methylaniline” would likely depend on the reactivity of the aniline, methoxy, and difluoromethoxy groups. Aniline groups can undergo reactions such as acylation and diazotization, while methoxy and difluoromethoxy groups can participate in various substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Difluoromethoxy)-6-methylaniline” would be determined by its specific molecular structure. These properties could include its molecular weight, solubility, boiling point, melting point, and refractive index .
Scientific Research Applications
Electroreductive Deuteroarylation of Alkenes
- DFMMA Application : Researchers have employed DFMMA as an efficient organo-mediator in anti-Markovnikov selective deuteroarylation of alkenes and aryl iodides using D₂O as the deuterium source . This approach provides mono-deuterated alkylarenes without requiring metal catalysts or external reductants.
Biologically Active Molecules
Pulmonary Fibrosis Therapy
- Application : DGM has been investigated for its inhibitory effects on pulmonary fibrosis. Researchers explore whether epithelial-mesenchymal transition (EMT) plays a key role in pulmonary fibrosis pathogenesis and whether EMT can be a therapeutic target for DGM therapy .
Nuclear Magnetic Resonance (NMR) Analysis
- DFMMA Role : Incorporating deuterium into DFMMA allows precise NMR analysis, aiding in the exploration of reaction mechanisms and drug metabolism .
Reaction Mechanism Studies
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(Difluoromethoxy)-6-methylaniline” would likely involve further exploration of its synthesis, properties, and potential applications. This could include the development of new synthesis methods, the investigation of its reactivity and mechanism of action, and the exploration of its potential uses in fields such as pharmaceuticals and materials science .
properties
IUPAC Name |
2-(difluoromethoxy)-6-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-2-4-6(7(5)11)12-8(9)10/h2-4,8H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCZKWLCAYXRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597097 | |
Record name | 2-(Difluoromethoxy)-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-6-methylaniline | |
CAS RN |
139909-66-3 | |
Record name | 2-(Difluoromethoxy)-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethoxy)-6-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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